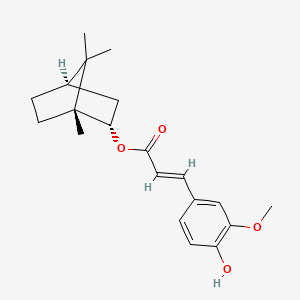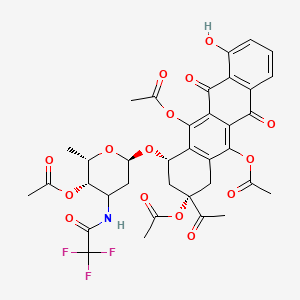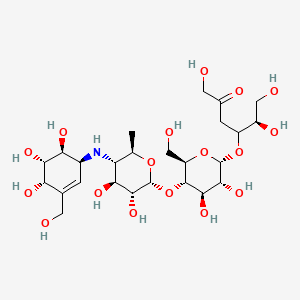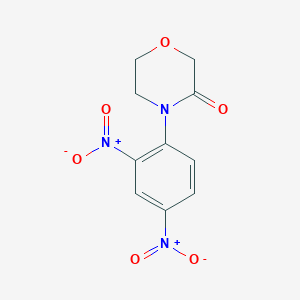
4-(2,4-Dinitrophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H9N3O6. It is an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents. The compound is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group.
Preparation Methods
The synthesis of 4-(2,4-Dinitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation using sodium chlorite . This method provides a good yield of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
4-(2,4-Dinitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming compounds like 4-(2,4-Diaminophenyl)-3-morpholinone.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and anhydrous ammonium formate with a palladium-carbon catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dinitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is involved in the synthesis of antithrombotic agents, which are used to prevent blood clots.
Industry: The compound is used in the production of nanowires and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, its derivatives may act as enzyme inhibitors or interact with cellular pathways to exert their effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-(2,4-Dinitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2,4-Diaminophenyl)-3-morpholinone: This compound is a reduced form of this compound and has different chemical properties and applications.
4-(4-Nitrophenyl)morpholin-3-one: Another related compound with a single nitro group, used in similar synthetic applications.
Properties
Molecular Formula |
C10H9N3O6 |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
InChI Key |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
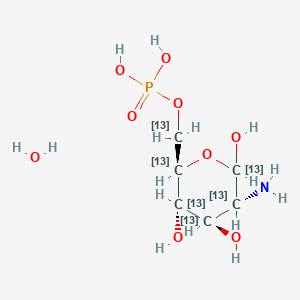
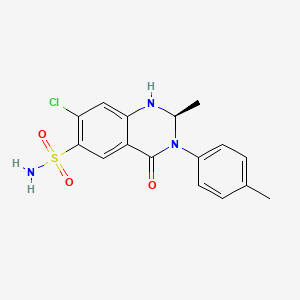
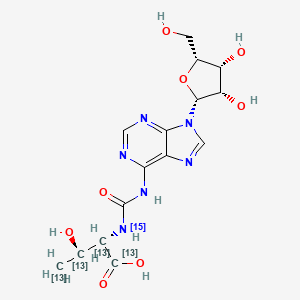
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
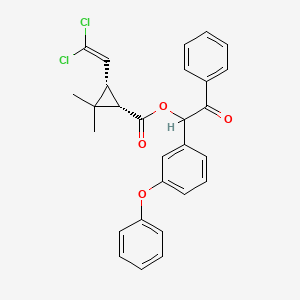
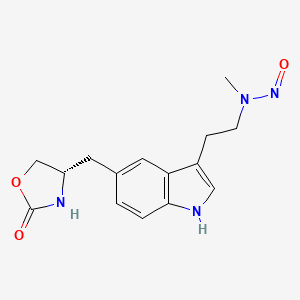
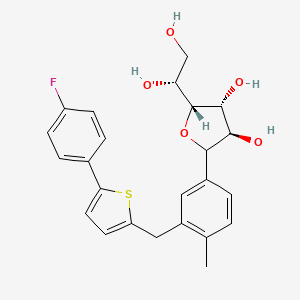

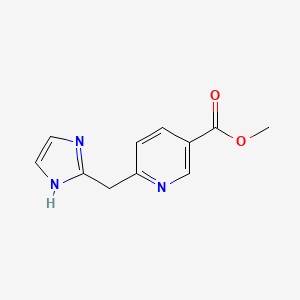
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
